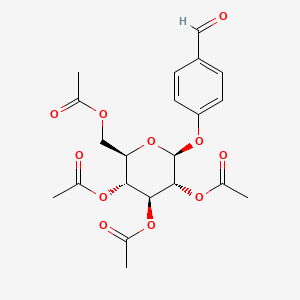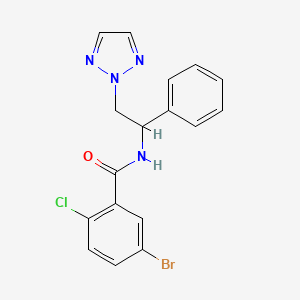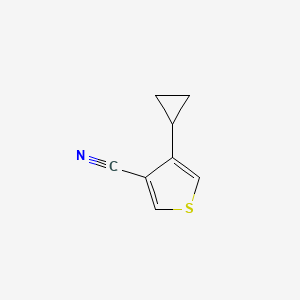
4-Cyclopropylthiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropylthiophene-3-carbonitrile, also known as CPCT, is a heterocyclic organic compound that consists of a thiophene ring, a cyano group, and a cyclopropyl group. It has a molecular weight of 149.22 .
Molecular Structure Analysis
The molecular structure of this compound comprises a thiophene ring, a cyano group, and a cyclopropyl group. The thiophene ring is a five-membered heterocycle containing one sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 149.22 .Wissenschaftliche Forschungsanwendungen
Asymmetrical Modification of Carbon Microfibers
One study discusses the asymmetrical modification of carbon microfibers (CMF) with gold and polythiophene by bipolar electrochemistry in acetonitrile. This research highlights the electrochemical behavior and deposition mechanism of metal in such a medium, demonstrating the possibility of depositing species with a high difference in redox potential. The modified CMFs exhibit significant characteristics for potential applications in electronics and material science (Ongaro et al., 2014).
Expansion of the Gewald Reaction
Another significant application involves expanding the scope of the Gewald reaction, a method for synthesizing thiophene derivatives. By developing a four-component reaction, researchers have created a new pathway to generate 2-arylthieno[2,3-d]pyrimidin-4-amines, showcasing the potential of thiophene derivatives in creating complex organic molecules with photophysical properties suitable for use as metal sensors (Abaee et al., 2017).
Electrochemical Impedance Spectroscopy
The comparison of electrolyte effects on polythiophene coatings demonstrates the influence of different electrolytes on the electrochemical properties of polythiophene films. This research is pivotal in understanding how electrolyte choice affects the efficiency of conductive polymers in various applications, including sensors and electronic devices (Ates et al., 2013).
Electrochemical Synthesis and Characterization
Electrodeposition of polythiophene on steel electrodes rather than on typically used inert electrodes highlights a novel approach to creating materials with anticorrosion applications. This method signifies a shift towards more durable and efficient materials for industrial applications (Ocampo et al., 2006).
Photophysical and Electrochemical Properties
Investigations into the photophysical and electrochemical properties of thiophene derivatives have led to the development of materials with high conductivity and potential applications in electronic devices. These studies are crucial for advancing the field of organic electronics and developing new, more efficient materials (Groenendaal et al., 2001).
Eigenschaften
IUPAC Name |
4-cyclopropylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-3-7-4-10-5-8(7)6-1-2-6/h4-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDYBRLWMVRUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

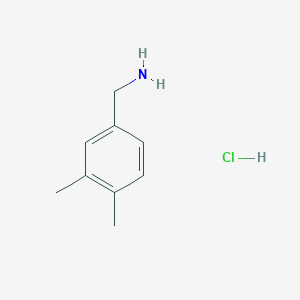
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2878737.png)
![4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2878738.png)

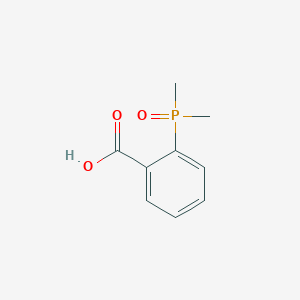
![1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2878742.png)

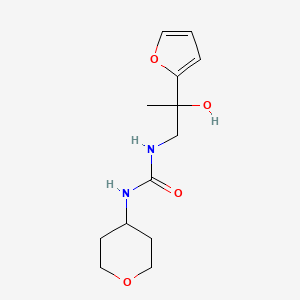

![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]acetamide](/img/structure/B2878755.png)
